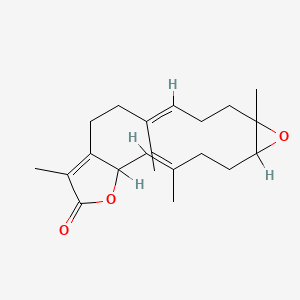

Sarcophine

描述

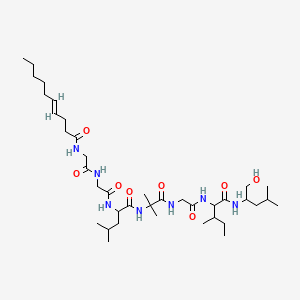

Sarcophine is a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum . It has been found to exhibit anti-tumor, chemo-preventive, and antimicrobial activities . Sarcophine is also known to inhibit several vital enzymes, including cholinesterase and phosphofructokinase .

Synthesis Analysis

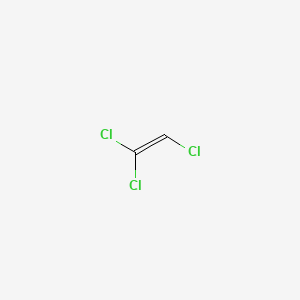

Sarcophine has been subjected to several semisynthetic transformations to enhance its antiproliferative activity . These transformations include hydroxylation, oxymercuration-demercuration, and halogenation reactions . In particular, the introduction of sulfur-containing functionalities via reaction with ammonium thiocyanate has been found to enhance its activity .

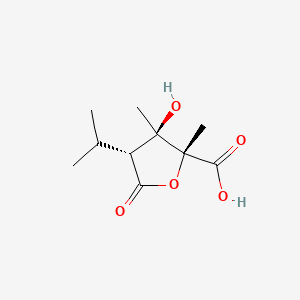

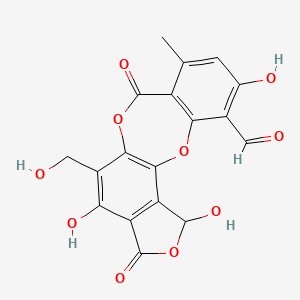

Molecular Structure Analysis

The molecular structure of Sarcophine is C20H28O3 with a molecular weight of 316.43 g/mol . It is also known by other names such as (+)-Sarcophine, (2S,7S,8S)-Sarcophine, and others .

Chemical Reactions Analysis

Sarcophine has been found to react with nucleophilic thiocyanates in the presence of appropriate catalysts, yielding trans β-hydroxy thiocyanates . It also reacts with ammonium thiocyanate in the presence of antimony trichloride to afford cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives .

Physical And Chemical Properties Analysis

Sarcophine is a white to beige powder . It is stored at a temperature of 2-8°C . It has an assay of ≥97% (HPLC) .

科学研究应用

Chemoprevention of Skin Cancer

- Scientific Field : Dermatology, Oncology

- Application Summary : Sarcophine-diol (SD), a structural modification of sarcophine, has shown chemopreventive effects on skin tumor development. It has been tested on both chemically-induced and UVB-induced skin tumor models .

- Methods of Application : In the studies, SD was applied topically on the skin of mice before exposure to UVB radiation. The dose of SD varied between 30 μg and 60 μg .

- Results : SD treatment resulted in a reduction in tumor multiplicity. It was also found to induce DNA fragmented apoptotic cells by upgrading the expressions of cleaved caspase-3 and caspase-8 .

Marine Antifouling Agents

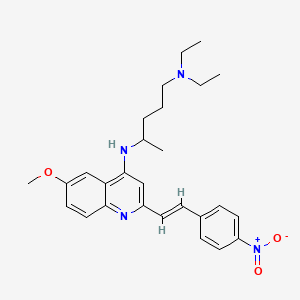

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

- Scientific Field : Biochemistry, Pharmacology

- Application Summary : Terpenoids from Sarcophyton trocheliophorum, which include Sarcophine, have shown potential pharmacological activities such as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity .

Neuroprotective Activity

- Scientific Field : Neurology, Pharmacology

- Application Summary : Terpenoids from Sarcophyton trocheliophorum, which include Sarcophine, have shown potential neuroprotective activities .

Cytotoxic Activity

- Scientific Field : Pharmacology, Oncology

- Application Summary : Terpenoids from Sarcophyton trocheliophorum, which include Sarcophine, have shown potential cytotoxic activities .

Anti-Inflammatory Activity

未来方向

Sarcophine and its derivatives have shown promising chemopreventive effects against skin cancer . Further studies are needed to elucidate the mechanisms of action of these compounds in estrogen-responsive cancer cells . There is also a demand to explore the terpene biosynthetic gene clusters of the species from which Sarcophine is derived .

属性

IUPAC Name |

(2E,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAKBBMRMLAYMY-VRDMJVMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2(C(O2)CC/C(=C/C3C(=C(C(=O)O3)C)CC1)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarcophytum glaucum, from | |

CAS RN |

55038-27-2 | |

| Record name | Sarcophine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

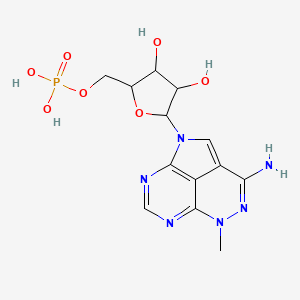

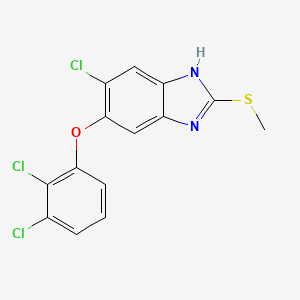

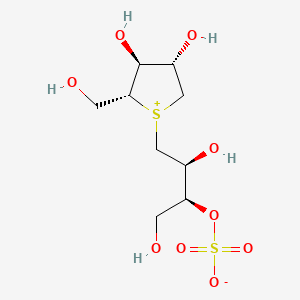

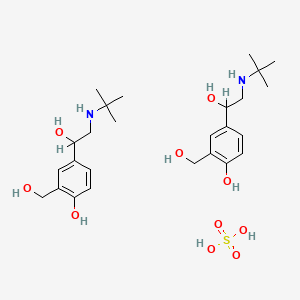

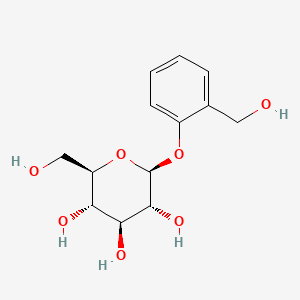

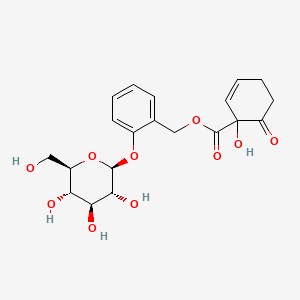

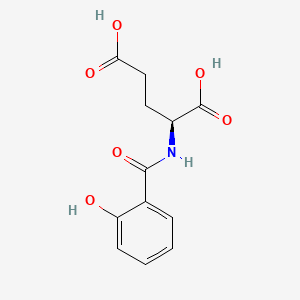

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。